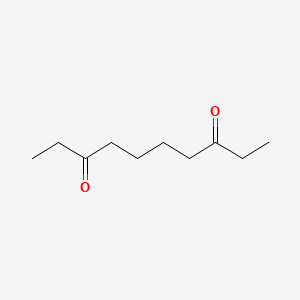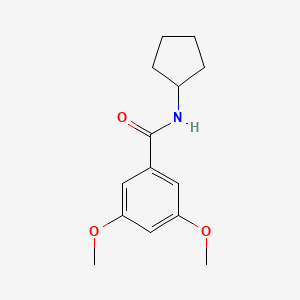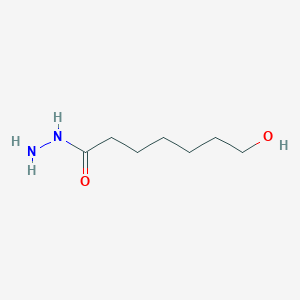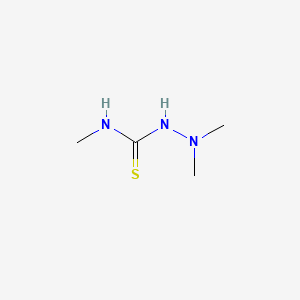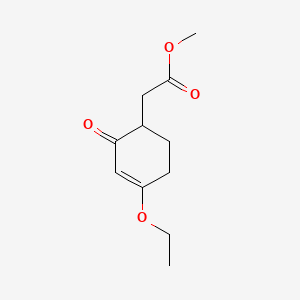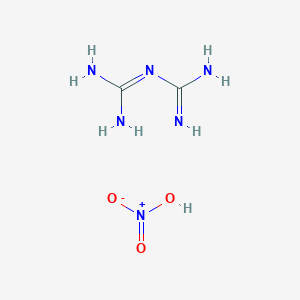
1-(Diaminomethylidene)guanidine,nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(Diaminomethylidene)guanidine, nitric acid can be achieved through several methods. One common method involves the reaction of guanidine with nitric acid. This reaction typically requires controlled conditions to ensure the proper formation of the compound . Industrial production methods often involve the use of high-performance thin-layer chromatography (HPTLC) for the separation and quantification of the compound .
Analyse Des Réactions Chimiques
1-(Diaminomethylidene)guanidine, nitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the decomposition of guanidinium nitrate can yield nitric acid and guanidine, which can further react to form nitroguanidine and water .
Applications De Recherche Scientifique
1-(Diaminomethylidene)guanidine, nitric acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, it plays a key role in various biochemical processes and is used in the study of protein denaturation . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert . Additionally, it has applications in the industry as a gas-generating agent and in solid propellant formulations .
Mécanisme D'action
The mechanism of action of 1-(Diaminomethylidene)guanidine, nitric acid involves its interaction with molecular targets and pathways. For example, guanidine, a related compound, enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The decomposition of guanidinium nitrate involves isomerization followed by proton transfer in the gas phase to yield nitric acid and guanidine .
Comparaison Avec Des Composés Similaires
1-(Diaminomethylidene)guanidine, nitric acid can be compared with other similar compounds such as guanidine nitrate, biguanide nitrate, and nitroguanidine. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, guanidine nitrate is commonly used in the production of nitroguanidine, which is a secondary explosive . Biguanide nitrate is used in various pharmaceutical applications, including the treatment of diabetes .
Propriétés
Numéro CAS |
22817-07-8 |
|---|---|
Formule moléculaire |
C2H8N6O3 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
1-(diaminomethylidene)guanidine;nitric acid |
InChI |
InChI=1S/C2H7N5.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H7,3,4,5,6,7);(H,2,3,4) |
Clé InChI |
AVWOEAVWVDLXMA-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=N)N)(N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
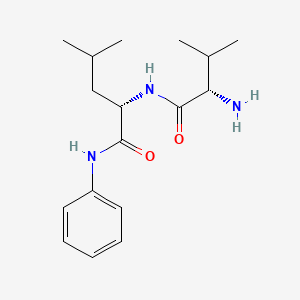
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
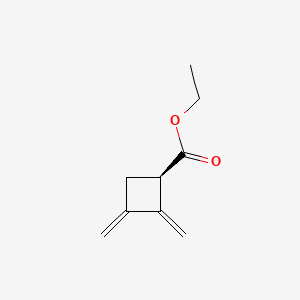

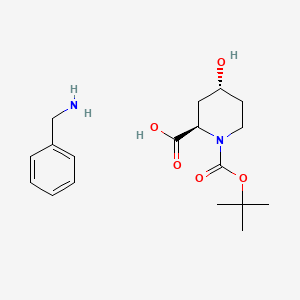
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
